3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid
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Overview
Description
3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3ClF4O2 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid typically involves the introduction of the chlorine, fluorine, and trifluoromethyl groups onto a benzoic acid scaffold. One common method involves the use of halogenation reactions, where the appropriate halogenating agents are used to introduce chlorine and fluorine atoms onto the benzene ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form derivatives such as acyl chlorides or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Halogenation Reagents: Chlorine gas, fluorine gas, trifluoromethyl iodide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drug molecules, particularly those requiring fluorine-containing functional groups for enhanced biological activity.
Agrochemicals: The compound can be utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Materials Science: Its unique chemical structure makes it suitable for the synthesis of materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved efficacy and pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the chlorine atom.
4-(trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks both chlorine and fluorine atoms.
3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains similar substituents but has an aldehyde group instead of a carboxylic acid .
Uniqueness
3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific combination of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEXBYNDDVJLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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